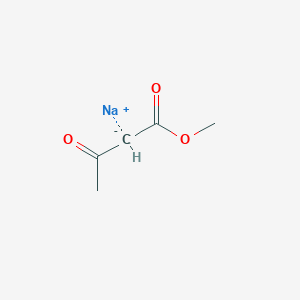
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid
Descripción general
Descripción
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a chemical compound offered for experimental and research use . Its molecular formula is C11H15NO4 .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid includes an amino group (NH2) and a propionic acid group (CH2CH2CO2H) attached to a 2,4-dimethoxyphenyl group .Physical And Chemical Properties Analysis
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a solid compound . Its molecular weight is 225.24 .Aplicaciones Científicas De Investigación
DFT Studies on β-Amino Acids
A study by L. Pallavi and J. Tonannavar (2020) employed DFT and ab initio methods to model zwitterionic structures of unnatural β-amino acids, focusing on vibrational and electronic structures. Their research provides insights into the hydrogen bonding and electronic properties of such compounds, contributing to our understanding of their chemical behavior and potential applications in synthesis and materials science (Pallavi & Tonannavar, 2020).
Antibacterial Properties
Research by Agnieszka Adamczyk-Woźniak et al. (2021) explored the physicochemical and antibacterial properties of (trifluoromethoxy)phenylboronic acids, indicating the potential of boronic acids in developing new antibacterial agents. This study underscores the importance of the structural modification of phenylboronic acids for enhancing their antibacterial efficacy (Adamczyk-Woźniak et al., 2021).
Renewable Building Blocks for Materials Science
Acerina Trejo-Machin et al. (2017) investigated the use of phloretic acid as a renewable building block for the synthesis of polybenzoxazine, highlighting a sustainable alternative to phenol. This research emphasizes the potential of renewable phenolic compounds in enhancing the properties of materials for various applications (Trejo-Machin et al., 2017).
Solid Phase Synthesis of Peptide Amides
A study by S. Funakoshi et al. (1988) presented an efficient precursor for C-terminal amide formation in peptide synthesis, demonstrating the utility of modified benzhydrylamines in solid-phase synthesis. This work contributes to the field of peptide synthesis, offering practical methods for the production of peptide amides (Funakoshi et al., 1988).
Propiedades
IUPAC Name |
3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDBREOLOYHYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432861 | |
| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |
CAS RN |
34841-02-6 | |
| Record name | β-Amino-2,4-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)






![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)
